molecular formula C18H15N5OS B2385006 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922568-56-7

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2385006
CAS No.: 922568-56-7
M. Wt: 349.41
InChI Key: LOZNDZOLPRMAIG-UHFFFAOYSA-N
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Description

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific combination of a pyridine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-5-4-7-14(9-12)23-16-15(10-20-23)17(24)22-18(21-16)25-11-13-6-2-3-8-19-13/h2-10H,11H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNDZOLPRMAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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